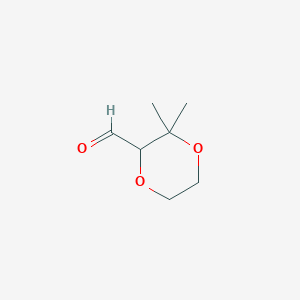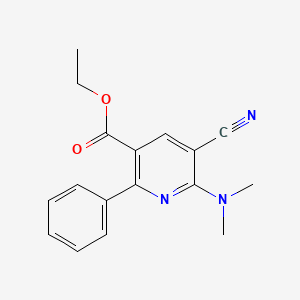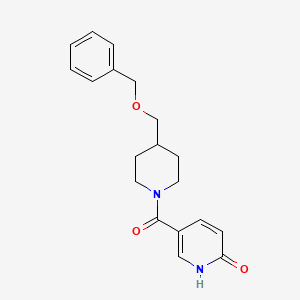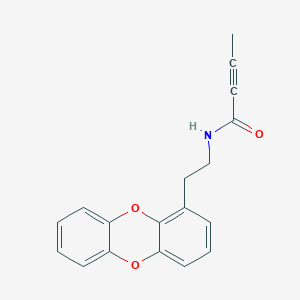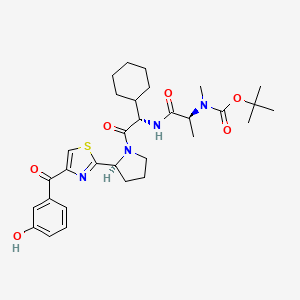
cIAP1 ligand 1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CIAP1 ligand 1 is a derivative of LCL161 and an IAP ligand . It’s a compound that can be linked to the ABL ligand for protein via a linker, resulting in the formation of SNIPER . It belongs to the IAP family of proteins and therefore contains at least one BIR (baculoviral IAP repeat) domain .
Molecular Structure Analysis
The molecular weight of cIAP1 ligand 1 is 598.75, and its formula is C31H42N4O6S . The structure of cIAP1 with BCCov has been determined through X-RAY DIFFRACTION .Chemical Reactions Analysis
CIAP1 ligand 1, through its E3-ubiquitine ligase activity, has the ability to activate intracellular signaling pathways, modify signal transduction pathways by changing protein-protein interaction networks, and stop signal transduction by promoting the degradation of critical components of signaling pathways .Physical And Chemical Properties Analysis
CIAP1 ligand 1 is a compound with a molecular weight of 598.75 and a formula of C31H42N4O6S . It is recommended to be stored as a powder at -20°C for 3 years or in solvent at -80°C for 1 year .Scientific Research Applications
Regulation of Intracellular Signaling Pathways
cIAP1 (Cellular Inhibitor of Apoptosis 1) is a cell signaling regulator of the IAP family . Through its E3-ubiquitine ligase activity, it can activate intracellular signaling pathways, modify signal transduction pathways by changing protein-protein interaction networks, and stop signal transduction by promoting the degradation of critical components of signaling pathways .
Adaptation to Environmental Conditions
cIAP1 enables cells to rapidly adapt to changing environmental conditions or intra- or extracellular stresses . It is expressed in almost all tissues and found in the cytoplasm, membrane, and/or nucleus of cells .
Regulation of Innate Immunity
cIAP1 regulates innate immunity by controlling signaling pathways mediated by the tumor necrosis factor receptor superfamily (TNFRs), some cytokine receptors, and pattern recognition-receptors (PRRs) .
Regulation of Cell Migration
Although less documented, cIAP1 has also been involved in the regulation of cell migration .
Control of Transcriptional Programs
cIAP1 has been implicated in the control of transcriptional programs .
Induction of Ubiquitination and Degradation of Proteins
The experimental results show that the cIAP1-based PROTAC® can induce the ubiquitination and degradation of CRABP-I / II protein in cells . Other cIAP1-based PROTAC®s have also been designed to target the degradation of proteins such as RAR, ER, AR, and TACC3 .
Mechanism of Action
Target of Action
The primary target of cIAP1 ligand 1 is the cellular inhibitor of apoptosis 1 (cIAP1), a cell signaling regulator of the IAP family . cIAP1 is expressed in almost all tissues and is found in the cytoplasm, membrane, and/or nucleus of cells . It plays a crucial role in enabling cells to rapidly adapt to changing environmental conditions or intra- or extracellular stresses .
Mode of Action
cIAP1 ligand 1 interacts with its target, cIAP1, through its E3-ubiquitin ligase activity . This interaction allows cIAP1 ligand 1 to activate intracellular signaling pathways, modify signal transduction pathways by changing protein-protein interaction networks, and stop signal transduction by promoting the degradation of critical components of signaling pathways .
Biochemical Pathways
cIAP1 ligand 1 affects several biochemical pathways. Primarily, it regulates innate immunity by controlling signaling pathways mediated by the tumor necrosis factor receptor superfamily (TNFRs), some cytokine receptors, and pattern recognition-receptors (PRRs) . Additionally, cIAP1 ligand 1 has been involved in the regulation of cell migration and in the control of transcriptional programs .
Pharmacokinetics
The pharmacokinetics of cIAP1 ligand 1 have been studied in human clinical trials. It exhibited linear pharmacokinetics over the dose range (0.049 to 1.48 mg/kg) tested . The mean plasma clearance in humans was 9 ± 3 mL/min/kg, and the volume of distribution was 0.6 ± 0.2 L/kg .
Result of Action
The molecular and cellular effects of cIAP1 ligand 1’s action are significant. It has been found to promote degradation of cIAP1, induce activation of caspase-3/7, and lead to decreased viability of breast cancer cells without affecting normal mammary epithelial cells . Furthermore, it has been shown to have a central role in regulating NF-kB signaling and programmed cell death through the ubiquitylation of key components of TNF receptor complexes .
Action Environment
The action of cIAP1 ligand 1 is influenced by various environmental factors. For instance, apoptotic stimuli can induce nuclear export of cIAP1, which is blocked by a chemical caspase inhibitor . Moreover, in dividing cells, cIAP1 is released into the cytosol early in mitosis, then reaccumulated in the nucleus in late anaphase and in telophase . These findings suggest that the cellular environment and cell cycle stage can significantly influence the action, efficacy, and stability of cIAP1 ligand 1.
Future Directions
Targeted protein degradation (TPD) technology, which includes PROTACs like cIAP1 ligand 1, has gradually become widespread in the past 20 years, greatly boosting the development of disease treatment . The limitations of the current research, as well as the future research directions, are described to improve the PROTAC design and development for cancer therapy .
properties
IUPAC Name |
tert-butyl N-[(2S)-1-[[(1S)-1-cyclohexyl-2-[(2S)-2-[4-(3-hydroxybenzoyl)-1,3-thiazol-2-yl]pyrrolidin-1-yl]-2-oxoethyl]amino]-1-oxopropan-2-yl]-N-methylcarbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H42N4O6S/c1-19(34(5)30(40)41-31(2,3)4)27(38)33-25(20-11-7-6-8-12-20)29(39)35-16-10-15-24(35)28-32-23(18-42-28)26(37)21-13-9-14-22(36)17-21/h9,13-14,17-20,24-25,36H,6-8,10-12,15-16H2,1-5H3,(H,33,38)/t19-,24-,25-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SPXBMEKMIPOEMC-LQGLAIQGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C1CCCCC1)C(=O)N2CCCC2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](C(=O)N[C@@H](C1CCCCC1)C(=O)N2CCC[C@H]2C3=NC(=CS3)C(=O)C4=CC(=CC=C4)O)N(C)C(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H42N4O6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
598.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
cIAP1 ligand 1 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-(3,5-dimethylphenyl)-10-ethoxy-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocine-4(3H)-thione](/img/structure/B2715055.png)

![2-(Benzo[d][1,3]dioxol-5-yl)-1-(3-((6-(dimethylamino)pyrazin-2-yl)oxy)pyrrolidin-1-yl)ethanone](/img/structure/B2715057.png)
![N-(3-methoxyphenyl)-2-[(1-oxo-3,4-dihydro-2H-isoquinolin-5-yl)oxy]acetamide](/img/structure/B2715059.png)
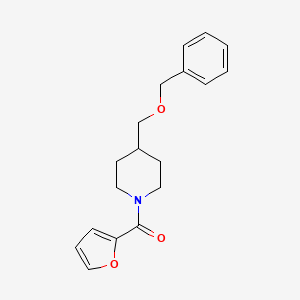

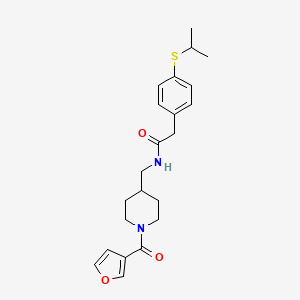
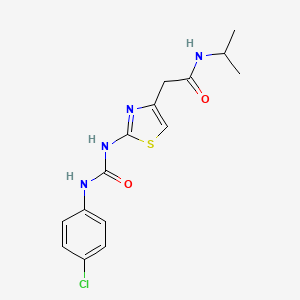
![3-(1H-pyrazol-1-yl)-N-[1-(1,2,5-thiadiazol-3-yl)piperidin-4-yl]benzamide](/img/structure/B2715066.png)
